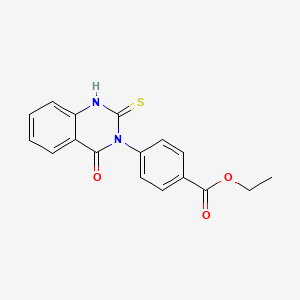
Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of the sulfanylidene and oxo groups further enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline with ethyl benzoate in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE involves its interaction with specific molecular targets. The sulfanylidene and oxo groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL)ACETATE
- ETHYL 4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Uniqueness
ETHYL 4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE is unique due to its quinazoline core, which is not present in the similar compounds listed above. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate, a compound derived from quinazoline, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its synthesis, biological properties, and potential applications in medicine.
Synthesis of this compound
The compound is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The reaction involves the formation of a thione tautomer, which subsequently reacts to yield the desired product. The structural characteristics of the compound were confirmed through various spectroscopic techniques including IR and NMR spectroscopy, indicating the presence of functional groups relevant to its biological activity .
Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several human cancer cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma). The compound exhibited significant inhibition of cell proliferation with IC50 values indicating potent activity against these cancer types .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Case Studies and Experimental Data
-
Anticancer Studies :
- Cell Lines Tested : A549 and HeLa.
- Findings : IC50 values were significantly lower than those of control compounds, indicating high efficacy in inhibiting cancer cell growth.
- Mechanism : Proposed mechanisms include induction of apoptosis and disruption of cell cycle progression.
-
Antimicrobial Studies :
- Bacterial Strains : S. aureus and E. coli.
- Results : MIC values ranged from 0.5 to 8 µg/mL, demonstrating effective inhibition similar to conventional antibiotics.
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
Comparative Table of Biological Activities
Properties
CAS No. |
65141-65-3 |
|---|---|
Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoate |
InChI |
InChI=1S/C17H14N2O3S/c1-2-22-16(21)11-7-9-12(10-8-11)19-15(20)13-5-3-4-6-14(13)18-17(19)23/h3-10H,2H2,1H3,(H,18,23) |
InChI Key |
SXBQFPIZJNJOEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















